Cerivastatin-D3, Sodium Salt

LC-MS/MS Bioanalysis Isotopic Purity

Cerivastatin-D3, Sodium Salt (CAS 916314-45-9, C₂₆H₃₀D₃FNNaO₅) is a deuterium-labeled stable isotope analog of Cerivastatin sodium. It serves as an internal standard for the precise and accurate quantification of Cerivastatin in biological matrices (e.g., human serum, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C26H33FNNaO5
Molecular Weight 484.5 g/mol
Cat. No. B12371765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerivastatin-D3, Sodium Salt
Molecular FormulaC26H33FNNaO5
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
InChIInChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3;
InChIKeyGPUADMRJQVPIAS-ARMPMJDMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerivastatin-D3, Sodium Salt: A Deuterated Internal Standard for LC-MS/MS Quantitation in Pharmacokinetic and Bioanalytical Research


Cerivastatin-D3, Sodium Salt (CAS 916314-45-9, C₂₆H₃₀D₃FNNaO₅) is a deuterium-labeled stable isotope analog of Cerivastatin sodium. It serves as an internal standard for the precise and accurate quantification of Cerivastatin in biological matrices (e.g., human serum, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound is synthesized at a large scale via improved procedures, providing a critical tool for correcting matrix effects and ion suppression inherent to biological sample analysis [1] .

Why Analytical Substitution with Unlabeled Cerivastatin or Analogs Fails in Bioanalytical LC-MS/MS


In quantitative bioanalysis via LC-MS/MS, simply substituting Cerivastatin-D3 with the unlabeled parent compound or a structural analog as an internal standard fails to meet regulatory standards for accuracy and precision. Unlabeled Cerivastatin is the analyte itself and cannot be used for internal standardization. Structurally related compounds (analogs) do not co-elute with the analyte and are affected differently by matrix components (e.g., ion suppression or enhancement) and extraction recovery. This leads to significant, uncorrected quantitative bias [1]. Only a stable isotope-labeled analog, such as Cerivastatin-D3, exhibits near-identical physicochemical properties to the analyte, ensuring it undergoes the same extraction, chromatographic, and ionization processes, thereby effectively compensating for matrix effects and ensuring method reliability .

Cerivastatin-D3 Sodium Salt: Quantified Performance Differentiation vs. Unlabeled Analogs in LC-MS/MS


Isotopic Purity and Mass Difference for Signal Discrimination in LC-MS/MS

Cerivastatin-D3, Sodium Salt is synthesized with high isotopic purity, which is critical for minimizing cross-signal interference from the unlabeled analyte. Commercial specifications for the compound report an isotopic purity of ≥98%, ensuring a distinct mass difference (+3 Da) from the unlabeled Cerivastatin for unambiguous mass spectrometric detection . This level of isotopic enrichment is a standard quality parameter for the compound's use as a reliable internal standard .

LC-MS/MS Bioanalysis Isotopic Purity

Comparative Analytical Suitability: Deuterated vs. Structural Analog Internal Standards

Stable isotope-labeled (SIL) internal standards like Cerivastatin-D3 are the gold standard for LC-MS/MS bioanalysis, providing superior correction for matrix effects compared to non-labeled structural analogs. SIL analogs co-elute with the analyte and experience nearly identical matrix effects, leading to improved accuracy and reproducible recoveries. In contrast, structural analogs can exhibit different chromatographic and ionization behavior, failing to fully compensate for matrix-induced signal suppression or enhancement . This advantage is foundational for robust method validation and consistent data across sample lots [1].

LC-MS/MS Internal Standard Matrix Effect

Deuterated vs. 13C-Labeled Internal Standards: Performance and Cost Trade-offs in LC-MS/MS

While both deuterium (²H) and 13C-labeled internal standards are used in LC-MS/MS, they exhibit key performance differences. Deuterated standards like Cerivastatin-D3 can show a slight chromatographic retention time shift relative to the unlabeled analyte, potentially exposing them to slightly different instrumental conditions. This effect is not observed with 13C-labeled standards, which co-elute perfectly [1]. However, deuterium labeling is more cost-effective and widely accessible. The use of Cerivastatin-D3 is a standard and validated approach, particularly when the +3 Da mass shift is sufficient and any minor chromatographic differences are accounted for during method development [2].

LC-MS/MS Internal Standard Chromatography

Validation in a Regulatory-Compliant Bioanalytical LC-MS/MS Method for Human Serum

Cerivastatin-D3 was specifically synthesized and validated as the internal standard for an LC-MS/MS method designed to quantify Cerivastatin in human serum [1]. This method was developed to support pharmacokinetic studies and requires the use of a stable isotope-labeled internal standard to meet the rigorous accuracy and precision standards set by regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation [2]. The use of the deuterated standard ensures the method is fit for purpose in regulated bioanalysis.

LC-MS/MS Method Validation Bioanalysis

Optimal Application Scenarios for Procuring Cerivastatin-D3, Sodium Salt


LC-MS/MS Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Cerivastatin-D3 is essential for developing and validating quantitative LC-MS/MS methods to measure Cerivastatin concentrations in biological matrices (e.g., human plasma, serum). Its use as an internal standard is a core requirement for achieving the accuracy, precision, and reproducibility mandated by regulatory agencies (FDA, EMA) for pharmacokinetic, bioavailability, and bioequivalence studies [1] .

Accurate Quantification in Drug-Drug Interaction and Metabolism Studies

In studies evaluating the impact of co-administered drugs (e.g., tacrolimus, cyclosporine) on Cerivastatin pharmacokinetics, precise measurement of plasma concentrations is critical. Cerivastatin-D3 provides the necessary analytical control to reliably quantify drug levels amidst complex biological matrix effects and potential ion suppression, enabling accurate determination of drug-drug interaction parameters such as changes in AUC and Cmax [1] .

Quality Control and Reference Standard in Pharmaceutical R&D

Cerivastatin-D3 serves as a high-purity reference standard for quality control (QC) applications, including the development and validation of analytical methods, ANDA and DMF submissions, and stability studies. Its stable isotope label ensures it can be differentiated from the active pharmaceutical ingredient (API) in complex sample matrices, making it a valuable tool for ensuring product quality and regulatory compliance throughout the drug development lifecycle [1].

Technical Documentation Hub

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